1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
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Description
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Unsymmetrical 1,3-disubstituted ureas, structurally related to the compound , have been synthesized and evaluated for their enzyme inhibition and anticancer activities. These compounds have shown varying degrees of inhibition against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase, as well as in vitro anticancer activity against prostate cancer cell lines. Such studies highlight the potential of urea derivatives in developing treatments for cancer and other diseases related to enzyme dysfunction (Mustafa, Perveen, & Khan, 2014).
Inhibition of Protein Kinases
Compounds similar to the one described have been found to inhibit Rho-associated protein kinases (ROCK1 and 2), with significant implications for treating conditions like cancer, where such enzymes play a critical role. These inhibitors demonstrate the potential of urea derivatives in modulating enzyme activity for therapeutic purposes (Pireddu et al., 2012).
Electrochromic Applications
Dithienylpyrroles-based compounds, which share some structural similarities with the target molecule, have been synthesized for use in electrochromic devices (ECDs). These materials show promising applications in smart windows, displays, and other technologies requiring variable optical properties (Su, Chang, & Wu, 2017).
Corrosion Inhibition
Urea derivatives have been studied for their corrosion inhibition properties in various environments, suggesting the potential of such compounds in protecting metals against corrosion. This application is crucial in industries such as oil and gas, where metal integrity is vital (Bahrami & Hosseini, 2012).
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-15-7-5-6-14(11-15)22-12-13(10-18(22)23)20-19(24)21-16-8-3-4-9-17(16)26-2/h3-9,11,13H,10,12H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYWYIJEZFEJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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